molecular formula C10H4ClFN2 B8811253 2-Chloro-5-fluoroquinoline-3-carbonitrile

2-Chloro-5-fluoroquinoline-3-carbonitrile

Cat. No. B8811253
M. Wt: 206.60 g/mol
InChI Key: OQCJDWXKMABUNK-UHFFFAOYSA-N
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Patent
US08481738B2

Procedure details

5-Fluoro-2-oxo-1,2-dihydro-quinoline-3-carbonitrile (0.80 g, 4.3 mmol) was heated in POCl3 (10 mL) for 3 hrs. The mixture was concentrated and partitioned in ethyl acetate and water. The organic layer was separated, washed with NaHCO3, dried and concentrated. The residue was crystallized from a mixture of hexane and ethyl acetate to give 2-chloro-5-fluoro-quinoline-3-carbonitrile 32-1 as a white solid (0.83 g). 1HNMR (CDCl3), δ, 8.82 (1H, s), 7.83-7.92 (2H, m), 7.33-7.41 (1H, m).
Name
5-Fluoro-2-oxo-1,2-dihydro-quinoline-3-carbonitrile
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([C:13]#[N:14])[C:6](=O)[NH:7]2.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:6]1[C:5]([C:13]#[N:14])=[CH:4][C:3]2[C:8](=[CH:9][CH:10]=[CH:11][C:2]=2[F:1])[N:7]=1

Inputs

Step One
Name
5-Fluoro-2-oxo-1,2-dihydro-quinoline-3-carbonitrile
Quantity
0.8 g
Type
reactant
Smiles
FC1=C2C=C(C(NC2=CC=C1)=O)C#N
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned in ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from a mixture of hexane and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=CC(=C2C=C1C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.